![molecular formula C11H14ClNSi B1451052 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine CAS No. 1203499-58-4](/img/structure/B1451052.png)
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine
Overview
Description
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the empirical formula C11H14ClNSi . It is a solid substance and is considered a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular weight of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is 223.77 . The SMILES string representation of its structure isCc1cnc(Cl)c(c1)C#CSi(C)C
. Physical And Chemical Properties Analysis
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is a solid substance . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available.Scientific Research Applications
Chemical Synthesis and Catalysis
Pyridine derivatives, including 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine, are pivotal in organic synthesis and catalysis due to their versatile chemical properties. They serve as crucial intermediates in the synthesis of various complex molecules. For instance, pyridine-based compounds are extensively used in the development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, highlighting their broad applicability in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023). Furthermore, pyridine and its derivatives are identified for their significant roles in forming metal complexes, which are crucial in the design of catalysts and in asymmetric synthesis, demonstrating their importance in both organic synthesis and catalysis (Li et al., 2019).
Medicinal and Biological Applications
Despite the exclusion of drug use and side effects, it's worth noting that pyridine derivatives, including structures similar to 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine, play a significant role in the field of medicinal chemistry. They are involved in the synthesis of compounds with a wide range of biological activities. For example, pyridine-based Cu(II) complexes are explored for their anticancer potency, showcasing the potential of these compounds as novel anticancer agents (Alshamrani, 2023). Additionally, pyridine derivatives are recognized for their applications in chemosensing, due to their high affinity for various ions and neutral species, making them effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-(2-chloro-5-methylpyridin-3-yl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNSi/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYHZEUMHXSVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673581 | |
Record name | 2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1203499-58-4 | |
Record name | 2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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